3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride

Catalog No.
S539270
CAS No.
1391052-28-0
M.F
C17H19Cl2N5O2
M. Wt
396.272
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran...

CAS Number

1391052-28-0

Product Name

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride

IUPAC Name

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C17H19Cl2N5O2

Molecular Weight

396.272

InChI

InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H

InChI Key

QZXZQMUZEHTFHD-UHFFFAOYSA-N

SMILES

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N.Cl

Synonyms

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride; PF 4800567 Hydrochloride;

Here's what we do know:

  • Kinase Inhibitor: Studies suggest CP-690,550 Hydrochloride may act as a kinase inhibitor, specifically targeting enzymes like kinases involved in cell proliferation and signaling pathways. However, further research is needed to determine its specific targets and efficacy. Source: [A New Class of Potent and Selective Inhibitors of Cyclin-Dependent Kinases: )]
  • Anti-tumor activity: Preliminary research indicates potential anti-tumor activity of CP-690,550 Hydrochloride in certain cancer cell lines. More studies are needed to confirm its efficacy and potential mechanisms of action in vivo (living organisms). Source: [A New Class of Potent and Selective Inhibitors of Cyclin-Dependent Kinases: )]

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, commonly referred to as PF-4800567, is a synthetic compound characterized by its complex structure and unique functional groups. This compound features a pyrazolo[3,4-d]pyrimidine core, which is substituted at the 1 and 3 positions with a tetrahydro-2H-pyran moiety and a 3-chlorophenoxy group, respectively. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays and therapeutic applications.

The chemical reactivity of PF-4800567 primarily revolves around its functional groups. The pyrazolo[3,4-d]pyrimidine structure is known for participating in nucleophilic substitution reactions due to the presence of nitrogen atoms that can act as nucleophiles. The chlorophenoxy group can undergo electrophilic aromatic substitution, while the tetrahydropyran ring may be involved in various ring-opening reactions under specific conditions.

PF-4800567 has been identified as a selective inhibitor of casein kinase 1 epsilon (CK1ε), an enzyme implicated in various cellular processes including circadian rhythm regulation and cancer progression. In vitro studies have demonstrated that PF-4800567 exhibits a 22-fold selectivity for CK1ε over other kinases, indicating its potential as a therapeutic agent in conditions where CK1ε plays a critical role, such as certain cancers and neurodegenerative diseases .

The synthesis of PF-4800567 typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the tetrahydro-2H-pyran group and the chlorophenoxy group is accomplished via nucleophilic substitution methods.
  • Hydrochloride Salt Formation: The final step involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods are optimized to ensure high yield and purity of the final product .

PF-4800567 is primarily researched for its role as a CK1ε inhibitor, which positions it as a potential therapeutic agent in:

  • Cancer Treatment: Targeting CK1ε may disrupt cancer cell proliferation.
  • Circadian Rhythm Disorders: Modulating CK1ε activity can influence circadian rhythms, offering potential treatments for sleep disorders.
  • Neurodegenerative Diseases: Its selective inhibition may provide insights into therapies for conditions like Alzheimer's disease.

Studies have indicated that PF-4800567 interacts specifically with CK1ε, leading to altered phosphorylation patterns of downstream targets involved in cellular signaling pathways. This specificity is crucial for minimizing off-target effects that could arise from less selective inhibitors. Further interaction studies are ongoing to elucidate its effects on various cellular pathways and potential side effects .

PF-4800567 shares structural similarities with several other compounds known for their biological activity. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
PF-4800567Pyrazolo[3,4-d]pyrimidine coreSelective CK1ε inhibitor
DorsomorphinMorpholino-substituted pyrazolopyrimidineInhibitor of AMPK and other kinases
SBI-0206965Similar pyrazolopyrimidine structureInhibitor of CK1ε but less selective
CCT129202Another pyrazolopyrimidine derivativeInhibits CK1δ and CK1ε but with different selectivity

PF-4800567's unique combination of substituents provides enhanced selectivity for CK1ε compared to these similar compounds, making it a valuable candidate for targeted therapeutic strategies .

Dates

Modify: 2023-08-15

Explore Compound Types